Methyl dec-4-enoate
CAS No.: 1191-02-2
Cat. No.: VC0224527
Molecular Formula: C6H6N4S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1191-02-2 |
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Molecular Formula | C6H6N4S |
Molecular Weight | 0 |
IUPAC Name | methyl dec-4-enoate |
Standard InChI | InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-8H,3-6,9-10H2,1-2H3 |
SMILES | CCCCCC=CCCC(=O)OC |
Introduction
The compound is formally known by several synonyms including methyl 4-decenoate, 4-decenoic acid methyl ester, and specifically methyl (E)-4-decenoate or methyl (Z)-4-decenoate when referring to particular stereoisomers. Its CAS Registry Number is generally cited as 1191-02-2, though specific stereoisomers have unique identifiers (93979-14-7 for the E-isomer and 7367-83-1 for the Z-isomer) .
The molecular formula C11H20O2 reflects the presence of eleven carbon atoms, twenty hydrogen atoms, and two oxygen atoms, with a calculated molecular weight of 184.2753 g/mol. This medium-sized molecule exhibits properties that position it at the interface of volatile and semi-volatile organic compounds, contributing to its analytical significance and practical applications .
Chemical Structure and Properties
Molecular Structure
The IUPAC standard InChI for the general form (without specified stereochemistry) is InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-8H,3-6,9-10H2,1-2H3, with the corresponding InChIKey CRHITZQXHNFRAZ-UHFFFAOYSA-N. This unique identifier enables precise electronic database searches and unambiguous identification of the compound .
The structural arrangement gives rise to several conformational possibilities, with the most significant variation occurring at the double bond, which can adopt either an E (trans) or Z (cis) configuration, resulting in distinct stereoisomers with unique properties and behaviors .
Physical Properties
Methyl dec-4-enoate exists as a colorless liquid at room temperature with characteristic organoleptic properties. Its physical properties reflect its medium-chain length and unsaturated nature, positioning it between smaller, more volatile esters and larger, less volatile fatty acid derivatives. Table 1 summarizes the key physical properties of methyl dec-4-enoate.
Table 1: Physical Properties of Methyl dec-4-enoate
Property | Value | Source |
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Molecular Weight | 184.2753 g/mol | |
Physical State | Colorless liquid | |
Boiling Point | 217°C | |
Density | 0.889 g/cm³ | |
Flash Point | 69°C | |
LogP | 3.076-4.102 |
The relatively high boiling point (217°C) indicates significant intermolecular attractions, while the flash point of 69°C classifies it as a combustible liquid requiring appropriate safety precautions during handling and storage . The LogP value (partition coefficient between octanol and water) ranges from 3.076 to 4.102 according to different estimation methods, suggesting moderate lipophilicity and limited water solubility .
Spectroscopic Properties
Spectroscopic techniques provide critical information for identifying and characterizing methyl dec-4-enoate in various matrices. Gas chromatography-mass spectrometry (GC-MS) represents the most widely applied analytical approach due to its sensitivity and specificity. The compound exhibits characteristic fragmentation patterns that reflect its structural elements, with fragment ions resulting from cleavages near the double bond and the ester functionality .
Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information, with 1H NMR signals for methyl dec-4-enoate showing characteristic patterns for the methyl ester group (typically around δ 3.7 ppm), olefinic protons (δ 5.3-5.5 ppm), and the aliphatic chain protons. The coupling patterns of the olefinic protons provide definitive evidence for distinguishing between E and Z stereoisomers.
Stereoisomerism
(E)-Methyl dec-4-enoate
The (E)-isomer of methyl dec-4-enoate, also known as methyl trans-4-decenoate (CAS: 93979-14-7), features a trans configuration around the double bond where the two longest carbon chains extend from opposite sides of the C=C bond. This spatial arrangement results in minimal steric hindrance, generally conferring greater thermodynamic stability compared to the Z-isomer .
The specific IUPAC Standard InChIKey for the (E)-isomer is CRHITZQXHNFRAZ-BQYQJAHWSA-N, providing a unique digital identifier for this particular stereoisomer. In the SMILES notation system, the (E)-configuration is represented using the forward slash notation: CCCCCC/C=C/CCC(=O)OC, explicitly indicating the trans arrangement of substituents around the double bond .
Research indicates that the (E)-isomer often predominates in natural sources due to its greater thermodynamic stability, though the relative abundance can vary depending on biosynthetic pathways and environmental conditions .
Synthesis Methods
Direct Esterification
The most straightforward approach for synthesizing methyl dec-4-enoate involves the direct esterification of 4-decenoic acid with methanol. This reaction typically employs an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) and proceeds via a standard Fischer esterification mechanism:
CH3(CH2)3CH=CH(CH2)3COOH + CH3OH → CH3(CH2)3CH=CH(CH2)3COOCH3 + H2O
The reaction is usually conducted under reflux conditions to drive equilibrium toward product formation by removing water as it forms. Optimizations include using excess methanol, incorporating molecular sieves to capture water, or applying azeotropic distillation techniques .
This method generally preserves the stereochemistry of the starting material, meaning that (E)-4-decenoic acid yields (E)-methyl dec-4-enoate, while (Z)-4-decenoic acid produces (Z)-methyl dec-4-enoate. The stereoselectivity makes this approach valuable when specific isomers are required .
Alternative Synthetic Routes
Several alternative synthesis pathways have been developed for preparing methyl dec-4-enoate:
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From 1-octylene-3-ol and ortho-acetate: This approach involves heat reflux with these starting materials in the presence of a catalyst, followed by distillation of generated ethanol, reduced pressure distillation to remove excess ortho-acetate, and rectification to obtain the pure product. The synthesis pathway proceeds through a Claisen rearrangement reaction .
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Via oxidation reactions: Research has investigated the oxidation of alkenes by manganese(III) acetate in acetic acid and acetic anhydride as a route to functionalized esters including methyl dec-4-enoate. The reaction conditions significantly influence product distribution, with solvent composition playing a crucial role in directing the reaction toward specific products .
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As an intermediate in biodiesel processing: Studies exploring the chemical recycling and steam cracking of biodiesel have examined the formation and decomposition chemistry of various methyl esters, including methyl dec-4-enoate. This research demonstrates potential pathways for producing platform chemicals from renewable resources .
Analytical Identification and Characterization
Gas Chromatography
Gas chromatography (GC) represents the analytical technique of choice for separating and identifying methyl dec-4-enoate in complex mixtures. The compound's retention characteristics on different chromatographic columns provide valuable parameters for its identification. Table 2 summarizes key gas chromatography data for methyl dec-4-enoate.
Table 2: Gas Chromatography Retention Indices for Methyl dec-4-enoate
Column Type | Active Phase | Kovats' Retention Index | Reference | Experimental Conditions |
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Capillary | Supelcowax | 1611 | Riu-Aumatell et al., 2004 | 30 m × 0.25 mm × 0.25 μm, 60°C (5 min), 3°C/min, 240°C (10 min) |
Capillary | Carbowax 20M | 1622 | Tressl, Friese, et al., 1978 | 50 m × 0.28 mm, 70-190°C, 2°C/min, helium carrier gas |
These standardized retention indices enable reliable identification of methyl dec-4-enoate across different laboratory settings and instrumental configurations. The values demonstrate how the compound interacts with polar stationary phases, reflecting its medium polarity due to the presence of both an ester group and a double bond .
Modern analytical methods often combine gas chromatography with mass spectrometry (GC-MS) to provide both separation and structural confirmation. This hyphenated technique has enabled the identification of methyl dec-4-enoate in complex matrices such as fruit juices, plant extracts, and fermentation products .
Mass Spectrometry
Mass spectrometry provides definitive structural information for methyl dec-4-enoate through characteristic fragmentation patterns. When subjected to electron ionization (EI), the compound typically exhibits:
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A molecular ion (M+) at m/z 184
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Fragment ions resulting from cleavage at or near the double bond
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Fragment ions corresponding to the loss of the methoxy group (M-31)
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Characteristic rearrangement products specific to unsaturated fatty acid esters
Natural Occurrence and Applications
Natural Sources
Methyl dec-4-enoate has been identified in various natural sources, providing insights into its ecological and biological significance:
The natural occurrence of this compound in food sources highlights its potential role in flavor chemistry and suggests possible applications in food science and sensory analysis .
Research and Industrial Applications
Methyl dec-4-enoate serves important functions in various research contexts:
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As a synthetic intermediate: The compound functions as a valuable precursor in the synthesis of more complex molecules, particularly those containing medium-chain functionalized structures. Its reactivity pattern, influenced by both the double bond and the ester group, enables diverse chemical transformations .
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In metabolic studies: Researchers have employed methyl dec-4-enoate in investigations of fatty acid metabolism pathways. Related compounds serve as diagnostic markers for metabolic disorders, including medium-chain acyl-CoA dehydrogenase deficiency.
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In steam cracking studies: Research has examined the pyrolysis of methyl esters with varying hydrocarbon chain lengths and degrees of unsaturation, including methyl dec-4-enoate. These studies provide insights into decomposition chemistry and potential applications in producing platform chemicals from alternative feedstocks .
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As analytical standards: Pure samples of methyl dec-4-enoate serve as reference materials for analytical method development and validation, particularly in food chemistry, flavor analysis, and metabolomics research .
Biochemical Transformations and Significance
Metabolic Pathways
The metabolism of methyl dec-4-enoate has been investigated in various biological systems, providing insights into fatty acid transformation pathways. In yeast (Saccharomyces cerevisiae), research has demonstrated intriguing metabolic conversions involving structurally related compounds .
A particularly significant transformation involves the conversion of methyl (2E,4R)-4-hydroxydec-2-enoate and methyl (2E,4S)-4-hydroxydec-2-enoate to (4R)-γ-decanolactone with varying degrees of enantiomeric excess (>99% ee and 80% ee, respectively). This stereo-inversion process proceeds through key intermediates including 4-oxodecanoic acid, demonstrating how compounds structurally related to methyl dec-4-enoate participate in important biochemical transformation pathways .
The study of deuterium-labeled analogs has revealed specific mechanistic details, including a partial C(4)→C(2) deuterium shift and the formation of erythro-3,4-dihydroxydecanoic acid and erythro-3-hydroxy-γ-decanolactone as intermediates. These findings illuminate the complex stereoselective processes occurring during yeast metabolism of medium-chain fatty acid derivatives .
Biological Significance
The biological relevance of methyl dec-4-enoate and related compounds extends to several domains:
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Diagnostic significance: Cis-4-decenoic acid, the parent acid of methyl (Z)-4-decenoate, has been identified as an intermediary metabolite of linoleic acid metabolism. Elevated levels can serve as biomarkers for medium-chain acyl-CoA dehydrogenase deficiency, an inherited disorder affecting fatty acid oxidation.
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In chemical ecology: Structurally related compounds have been investigated for their roles in chemical signaling between organisms. Research has examined their potential functions as semiochemicals, including roles in insect communication systems .
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In microbial fermentation: The compound (4R)-γ-decanolactone, produced through the metabolism of methyl dec-4-enoate derivatives in yeast, contributes to the aroma profiles of fermented products. Understanding these transformation pathways has significance for controlling flavor development in fermentation processes .
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